Methyl 5-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate
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Overview
Description
Methyl 5-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a fluorine atom, a methyl group, and a carboxylate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-fluoro-2-nitrobenzoic acid with methylamine, followed by cyclization using a dehydrating agent such as phosphorus oxychloride. The reaction is typically carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the replacement of the fluorine atom with other functional groups.
Scientific Research Applications
Methyl 5-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate involves its interaction with specific molecular targets. The fluorine atom and oxazole ring play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate
- Methyl 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate
- Methyl 5-chloro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate
Uniqueness
Methyl 5-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate is unique due to the presence of both a fluorine atom and a methyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H8FNO4 |
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Molecular Weight |
225.17 g/mol |
IUPAC Name |
methyl 5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-4-carboxylate |
InChI |
InChI=1S/C10H8FNO4/c1-12-8-6(16-10(12)14)4-3-5(11)7(8)9(13)15-2/h3-4H,1-2H3 |
InChI Key |
VOVFHJXGEYJERI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2C(=O)OC)F)OC1=O |
Origin of Product |
United States |
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